3-(2-amino-N-methylacetamido)-N,N-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-amino-N-methylacetamido)-N,N-dimethylpropanamide is a chemical compound with a molecular formula of C8H17N3O2. It consists of 17 hydrogen atoms, 8 carbon atoms, 3 nitrogen atoms, and 2 oxygen atoms . This compound is characterized by its unique structure, which includes a primary amine, a secondary amide, and a tertiary amide, making it a versatile molecule in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-amino-N-methylacetamido)-N,N-dimethylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-N-methylacetamide with a suitable alkylating agent under controlled conditions. The reaction typically requires a catalyst, such as palladium, to facilitate the formation of the desired product . The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-amino-N-methylacetamido)-N,N-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles, such as halides or alkoxides; reactions are carried out in polar solvents with appropriate catalysts.
Major Products Formed
The major products formed from these reactions include oxidized amides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2-amino-N-methylacetamido)-N,N-dimethylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(2-amino-N-methylacetamido)-N,N-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved in these interactions are often studied using computational modeling and experimental techniques to elucidate the precise molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-amino-N-methylacetamide: A simpler analog with similar functional groups but lacking the additional dimethylpropanamide moiety.
N,N-dimethylacetamide: Another related compound with a similar amide structure but different substituents.
3-(2-aminoacetamido)-N,N-dimethylpropanamide: A closely related compound with a similar backbone but different amine substitution
Uniqueness
3-(2-amino-N-methylacetamido)-N,N-dimethylpropanamide is unique due to its combination of primary, secondary, and tertiary amide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
2613386-21-1 |
---|---|
Molecular Formula |
C8H17N3O2 |
Molecular Weight |
187.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.